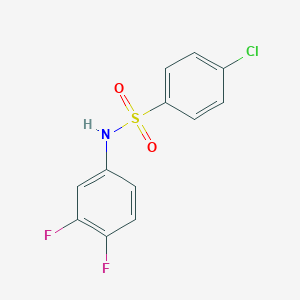
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用機序
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide exerts its inhibitory effect on CFTR by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the epithelial cell membrane. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and physiological effects
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include reducing CFTR-mediated chloride secretion, increasing the stability of CFTR protein, reducing inflammation and oxidative stress, and improving epithelial barrier function. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has also been shown to have anti-tumor properties in certain cancer cell lines.
実験室実験の利点と制限
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is not a clinically approved drug, so its safety and efficacy in humans are not yet fully established. It can also be expensive to synthesize, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. Another area of focus is the optimization of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide for use in clinical trials, including the development of new formulations and delivery methods. Finally, there is ongoing research on the potential therapeutic applications of CFTR inhibitors, including in the treatment of CF and other diseases associated with CFTR dysfunction.
合成法
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid to form 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide intermediate. The intermediate is then treated with sodium hydroxide to yield 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学的研究の応用
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been extensively studied in various scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can inhibit CFTR-mediated chloride secretion in epithelial cells derived from the lungs, pancreas, and sweat glands of CF patients. In vivo studies have demonstrated that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can improve lung function and reduce inflammation in animal models of CF and other lung diseases.
特性
製品名 |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C12H8ClF2NO2S |
分子量 |
303.71 g/mol |
IUPAC名 |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |
InChIキー |
TZYPGJJFRHWUOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
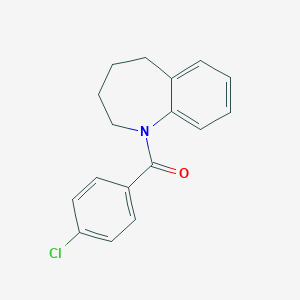
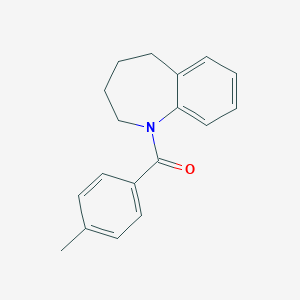
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
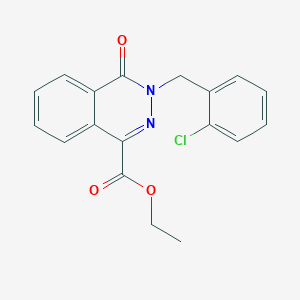
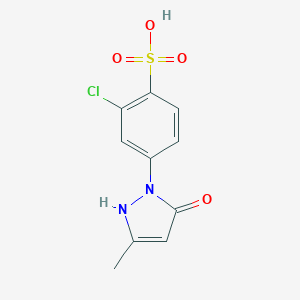
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
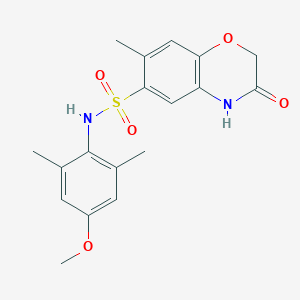
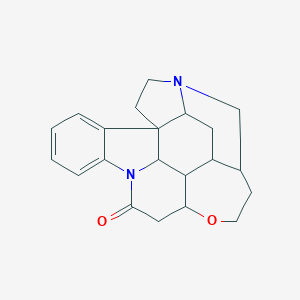
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)